novel synthesis routes for 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
novel synthesis routes for 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
An In-depth Technical Guide to Novel Synthesis Routes for 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Introduction
The 1,3-benzothiazin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of an acetamide side chain at the 2-position, as in 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide, presents a molecule with significant potential for further functionalization and exploration as a therapeutic agent. This guide provides a comprehensive overview of novel and efficient synthetic strategies for this target compound, designed for researchers and professionals in drug development. We will explore two distinct and plausible synthetic routes, delving into the rationale behind the chosen methodologies, detailed experimental protocols, and mechanistic insights.
Classical Approaches to the 1,3-Benzothiazin-4-one Core
The synthesis of the 1,3-benzothiazin-4-one core has been approached through various methods. A common strategy involves the condensation of thiosalicylic acid with a suitable electrophile.[1] Multicomponent reactions, where thiosalicylic acid, an amine, and an aldehyde are reacted in a one-pot synthesis, have also been employed to generate derivatives of this scaffold.[2] Another established method is the reaction of Schiff bases, pre-formed from aromatic amines and carbonyl compounds, with thiosalicylic acid.[1] More recently, green chemistry approaches, such as mechanochemical synthesis, have been developed for the cyclodehydration of N-substituted anthranilic acid derivatives to yield benzothiazinones, offering advantages in terms of reduced solvent use and reaction times.[3]
While these methods are effective for the synthesis of the core ring system, they often require further modification to introduce the desired acetamide functionality at the 2-position. The following sections detail two novel, targeted routes for the direct or efficient synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide.
Novel Synthesis Route A: Post-Cyclization Functionalization
This strategy focuses on the initial construction of a reactive 1,3-benzothiazin-4-one intermediate, which is subsequently converted to the target acetamide. The key intermediate in this pathway is 2-(chloromethyl)-4H-1,3-benzothiazin-4-one.
Workflow for Route A
Caption: Workflow for the synthesis via a post-cyclization functionalization strategy.
Step-by-Step Experimental Protocol for Route A
Step 1: Synthesis of 2-(Chloromethyl)-4H-1,3-benzothiazin-4-one
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To a stirred solution of thiosalicylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dry toluene or dichloromethane), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(chloromethyl)-4H-1,3-benzothiazin-4-one.
Step 2: Synthesis of 2-(Cyanomethyl)-4H-1,3-benzothiazin-4-one
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Dissolve 2-(chloromethyl)-4H-1,3-benzothiazin-4-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
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Add sodium cyanide (NaCN) (1.2 eq) to the solution and stir the mixture at room temperature for 12-18 hours.
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Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.
Step 3: Synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetic acid
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To the crude 2-(cyanomethyl)-4H-1,3-benzothiazin-4-one, add a solution of concentrated hydrochloric acid (HCl) or a mixture of sulfuric acid and water.
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Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry to obtain 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetic acid.
Step 4: Synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
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Suspend the 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetic acid (1.0 eq) in a suitable solvent like DMF or dichloromethane.
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq) to the suspension and stir for 30 minutes at 0 °C.
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Add concentrated ammonium hydroxide (NH₄OH) solution (2.0 eq) dropwise and allow the reaction to proceed at room temperature for 12-24 hours.
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After completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to afford the final compound.
Mechanistic Rationale
The initial step involves an acid chloride-mediated cyclization of thiosalicylic acid. The more nucleophilic thiol group attacks the carbonyl carbon of the chloroacetyl chloride, followed by an intramolecular acylation of the amino group onto the newly formed thioester. Subsequent nucleophilic substitution of the chloride with cyanide provides the nitrile, which is a versatile intermediate. The nitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid. Finally, a standard peptide coupling reaction using EDC and HOBt activates the carboxylic acid for amidation with ammonia to yield the target acetamide.
Novel Synthesis Route B: Cyclization with a Pre-functionalized Precursor
This approach involves the direct cyclization of thiosalicylic acid with a reagent that already contains the acetamide moiety, offering a more convergent and potentially higher-yielding pathway.
Workflow for Route B
Caption: Workflow for the synthesis via a convergent cyclization strategy.
Step-by-Step Experimental Protocol for Route B
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In a round-bottom flask, combine thiosalicylic acid (1.0 eq) and malonamide (1.0 eq).
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Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
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Heat the mixture to 80-100 °C with stirring for 6-10 hours under an inert atmosphere.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the product precipitates.
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Filter the solid, wash thoroughly with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide.
Mechanistic Rationale
This reaction proceeds via a condensation-cyclization cascade. Under the acidic and dehydrating conditions provided by PPA or Eaton's reagent, the carboxylic acid of thiosalicylic acid is activated. The thiol group of one molecule of thiosalicylic acid can react with the activated carbonyl of another, or more likely, the malonamide is activated. A plausible mechanism involves the formation of a mixed anhydride or an acylium ion from thiosalicylic acid, which then acylates the malonamide. The key step is the intramolecular cyclization where the thiol group attacks one of the amide carbonyls of the acylated malonamide, followed by dehydration to form the benzothiazinone ring. The remaining acetamide group from the original malonamide is retained at the 2-position.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Post-Cyclization Functionalization | Route B: Convergent Cyclization |
| Number of Steps | 4 | 1 |
| Overall Yield | Potentially lower due to multiple steps | Potentially higher |
| Reagents | Involves toxic reagents like NaCN | Uses strong dehydrating acids |
| Purification | Requires multiple purification steps | Potentially simpler purification |
| Versatility | Intermediates can be used to synthesize other derivatives | Less versatile for other 2-substituents |
Characterization Data
The synthesized 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is expected to exhibit the following characteristic spectroscopic data:
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¹H NMR: Signals corresponding to the aromatic protons of the benzothiazinone core, a singlet for the methylene protons of the acetamide side chain, and two broad singlets for the amide NH₂ protons.
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¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbons of the benzothiazinone and the amide, the methylene carbon, and the carbon at the 2-position of the heterocyclic ring.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the benzothiazinone and amide carbonyls, and C-S stretching.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the compound.
Conclusion
This technical guide has outlined two novel and robust synthetic routes for the preparation of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide. Route A offers a stepwise approach that allows for the isolation and characterization of key intermediates, providing flexibility for the synthesis of other derivatives. Route B presents a highly convergent and atom-economical one-pot synthesis, which is advantageous for large-scale production. The choice of synthetic route will depend on the specific research or development goals, including the desired scale, purity requirements, and available resources. Both pathways provide a solid foundation for the further exploration of this promising heterocyclic compound in the field of drug discovery.
References
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Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Synlett, 28(05), 589-592. [Link]
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Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (n.d.). PMC. [Link]
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Umar, Y., & Shuaibu, Z. (2019). Synthesis of Some 1, 3 -Benzothiazine-4-ones as Potential Antitubercular Agent. EAS J Chem, 1(2), 29-34. [Link]
